molecular formula C11H11NO3 B3039420 2-(4-Nitrophenyl)cyclopentanone CAS No. 104869-89-8

2-(4-Nitrophenyl)cyclopentanone

Cat. No. B3039420
CAS RN: 104869-89-8
M. Wt: 205.21 g/mol
InChI Key: CNTWWEYDXOXZDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)cyclopentanone” can be inferred from its name. It likely contains a cyclopentanone ring, which is a five-membered ring with a carbonyl (C=O) group, and a 4-nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached at the 4-position .

Scientific Research Applications

Polymer Synthesis and Electrical Conductivity

  • Arylidene Polymers Synthesis : 2-(4-Nitrophenyl)cyclopentanone was utilized in the synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide], a polymer characterized by various spectroscopic methods. This polymer displayed electrical conductivity of about 3.2 × 10^−3 ohm^−1 cm^−1 at 390 K (Abd-Alla & El-Shahawy, 1992).

Biologically Active Compound Synthesis

  • Intermediate for Anticancer Drugs : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate derived from this compound, plays a significant role in the synthesis of various biologically active compounds, including potential anticancer drugs (Wang et al., 2016).

Tuberculosis Drug Development

  • Synthesis of Mycobacterium Tuberculosis Drug : this compound was used in synthesizing a drug targeting the dormant version of Mycobacterium tuberculosis. The synthesis process involved cross-aldol condensation and was optimized for high yield (Vishwanatth, 2022).

Cytotoxicity Studies

  • Cytotoxic Compounds Incorporation : The 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienyl pharmacophore, which includes this compound, was used to synthesize compounds evaluated against human T-lymphocytes and murine cells. These compounds showed marked cytotoxicity and were used to study apoptosis and tubulin polymerization inhibition (Das et al., 2006).

Photocrosslinkable Polymer Design

  • Photocrosslinkable Polymers : this compound derivatives were used to prepare photocrosslinkable polymers for photoresist and photolithographic applications. These polymers' photoresponse varied based on the structural variations of their monomeric bisphenols (Borden, 1978).

Renewable High-Density Fuel Production

  • High-Density Fuel Synthesis : A study used cyclopentanone, which can be derived from this compound, for producing a renewable high-density fuel, highlighting a new approach to synthesizing environmentally friendly fuels (Wang et al., 2017).

Electrochemical Studies

  • Electroreduction of Pharmacologically Important Compounds : Electrochemical studies of 4-(nitrophenyl) substituted 1,4-dihydropyridines, which can be synthesized using this compound, were conducted to understand their reduction behavior, crucial for developing certain pharmaceuticals (Squella et al., 1997).

properties

IUPAC Name

2-(4-nitrophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTWWEYDXOXZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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